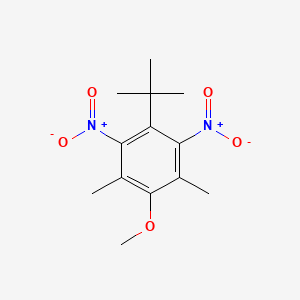![molecular formula C13H8Br4O2 B14345888 2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol CAS No. 91261-00-6](/img/structure/B14345888.png)
2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol is a brominated phenol derivative This compound is characterized by the presence of multiple bromine atoms and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol typically involves the bromination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of phenolic derivatives with fewer bromine atoms.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol involves its interaction with biological molecules. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with target proteins, affecting their function. The compound may also interfere with cellular pathways by modulating enzyme activity or disrupting membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 3,5-Dibromophenol
Uniqueness
2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol is unique due to the presence of multiple bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to other dibromophenols, this compound has enhanced stability and specific interactions with biological targets, making it valuable for various applications.
Properties
CAS No. |
91261-00-6 |
|---|---|
Molecular Formula |
C13H8Br4O2 |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
2,6-dibromo-4-[(3,5-dibromo-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H8Br4O2/c14-8-4-7(12(18)11(17)5-8)1-6-2-9(15)13(19)10(16)3-6/h2-5,18-19H,1H2 |
InChI Key |
KQYHUMOZWUBEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
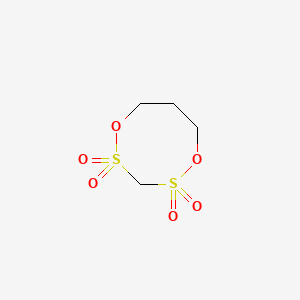

![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
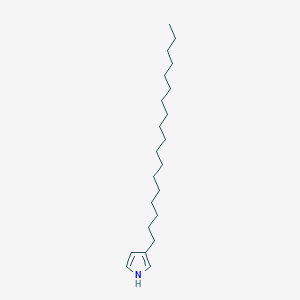




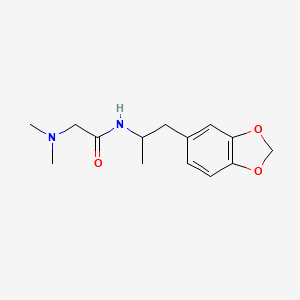
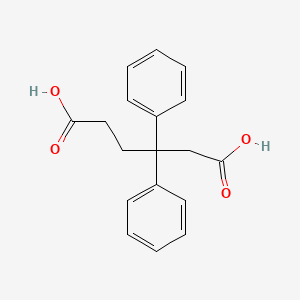

![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
